molecular formula C14H18BrNO5 B8165964 4-Bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid

4-Bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid

Cat. No.: B8165964
M. Wt: 360.20 g/mol
InChI Key: NYGVAJZLVJTPIM-UHFFFAOYSA-N
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Description

4-Bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid is an organic compound that features a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and an ethoxy linkage to a benzoic acid core. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid typically involves multiple steps:

    Starting Material: The synthesis begins with a brominated benzoic acid derivative.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Ethoxy Linkage Formation: The ethoxy group is introduced through a nucleophilic substitution reaction, where an ethoxy group replaces a leaving group on the benzoic acid derivative.

    Final Product: The final product is obtained after purification, typically through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid can undergo various types of chemical reactions:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to reveal the free amino group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4-Bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to form stable complexes with biological molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid depends on its specific application

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking their activity.

    Receptor Binding: It can interact with receptors on cell surfaces, modulating their activity.

    Signal Transduction: The compound can influence intracellular signaling pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid: Similar structure but lacks the ethoxy linkage.

    4-[(tert-Butoxycarbonylamino)methyl]benzoic acid: Similar structure but with a different substitution pattern on the benzoic acid core.

Uniqueness

4-Bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of the Boc-protected amino group and the ethoxy linkage provides versatility in synthetic chemistry, making it a valuable intermediate for the development of new compounds.

Properties

IUPAC Name

4-bromo-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO5/c1-14(2,3)21-13(19)16-6-7-20-11-8-9(12(17)18)4-5-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGVAJZLVJTPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=CC(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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